-Chloro-2,4-dihydroxybenzaldehyde serves as a valuable starting material for the synthesis of various complex organic molecules. Its reactive aldehyde group and the presence of hydroxyl groups allow for diverse chemical transformations, including:
Research suggests that 5-chloro-2,4-dihydroxybenzaldehyde exhibits potential biological activities, making it an interesting candidate for further investigation in medicinal chemistry. Studies have reported:
5-Chloro-2,4-dihydroxybenzaldehyde is an organic compound with the molecular formula C₇H₅ClO₃ and a molecular weight of 172.57 g/mol. It features a benzaldehyde group with two hydroxyl groups located at the 2 and 4 positions, along with a chlorine atom at the 5 position. This compound is characterized by its aromatic structure, which contributes to its reactivity and potential applications in various fields, including organic synthesis and catalysis.
There is currently no scientific research available on the specific mechanism of action of 5-chloro-2,4-dihydroxybenzaldehyde.
Due to the lack of specific research on 5-chloro-2,4-dihydroxybenzaldehyde, it is advisable to handle it with caution following general laboratory safety practices. As a precaution, it can be assumed to have:
Research indicates that 5-Chloro-2,4-dihydroxybenzaldehyde exhibits biological activities such as:
Several methods exist for synthesizing 5-Chloro-2,4-dihydroxybenzaldehyde:
5-Chloro-2,4-dihydroxybenzaldehyde has various applications:
Interaction studies of 5-Chloro-2,4-dihydroxybenzaldehyde have revealed its potential as a ligand in coordination chemistry. It forms complexes with transition metals, enhancing catalytic activity in oxidation reactions. Additionally, it has been studied for its interactions with biological macromolecules, which may influence its biological activity and therapeutic potential .
Several compounds share structural similarities with 5-Chloro-2,4-dihydroxybenzaldehyde. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2,4-Dihydroxybenzaldehyde | No chlorine substituent | More reactive due to lack of electron-withdrawing group |
3-Chloro-2-hydroxybenzaldehyde | Chlorine at the 3 position | Different reactivity pattern due to substitution position |
5-Bromo-2,4-dihydroxybenzaldehyde | Bromine instead of chlorine | May exhibit different biological activities due to bromine's larger size |